Ethyl 2-methyl-1-oxaspiro[2.5]octane-2-carboxylate
Description
Properties
CAS No. |
31045-09-7 |
|---|---|
Molecular Formula |
C11H18O3 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
ethyl 2-methyl-1-oxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C11H18O3/c1-3-13-9(12)10(2)11(14-10)7-5-4-6-8-11/h3-8H2,1-2H3 |
InChI Key |
DTSQPPVGQIJERI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(C2(O1)CCCCC2)C |
Origin of Product |
United States |
Preparation Methods
Cyclization via Trimethylsulfoxonium Ylide Reaction
One of the most reported methods for synthesizing ethyl 1-oxaspiro[2.5]octane-2-carboxylate derivatives, including the methyl-substituted variant, involves the reaction of ethyl 4-oxocyclohexanecarboxylate with trimethylsulfoxonium iodide in the presence of a strong base such as potassium tert-butoxide in dimethyl sulfoxide (DMSO). This reaction proceeds via a Corey–Chaykovsky-type cyclopropanation and ring expansion mechanism to form the oxaspiro structure.
- Reaction Conditions:
- Solvent: Dimethyl sulfoxide (DMSO)
- Base: Potassium tert-butoxide
- Temperature: Ambient (~20°C)
- Reaction Time: Overnight stirring
- Yield: Approximately 65%
- Notes: The product is typically obtained as a mixture of cis/trans isomers in a ratio of about 65:35, which can be characterized by NMR spectroscopy (1H NMR δ 4.06 ppm for ethoxy protons, multiplets for ring protons).
Multi-Step Industrial Synthesis
Industrial synthesis of spirocyclic esters similar to ethyl 2-methyl-1-oxaspiro[2.5]octane-2-carboxylate typically involves:
- Formation of the spirocyclic core from cyclohexanone derivatives through cyclization reactions.
- Introduction of methyl substituents via alkylation or substitution reactions.
- Esterification using ethyl chloroformate or related reagents in the presence of bases such as triethylamine.
Chlorination or other functional group modifications to tailor the compound for specific applications.
-
- Controlled temperature and solvent systems (e.g., ethanol, water mixtures)
- Use of bases (triethylamine) to facilitate ester formation
- Multi-step process with purification at each stage
- Yield: Optimized for high purity and yield, typically over 60% per step depending on conditions.
Data Table Summarizing Key Preparation Methods
| Method | Starting Materials | Key Reagents | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Corey–Chaykovsky Cyclization | Ethyl 4-oxocyclohexanecarboxylate, Trimethylsulfoxonium iodide | Potassium tert-butoxide | DMSO | 20°C (room temp) | Overnight | 65 | Cis/trans isomer mixture (65:35) |
| Microwave-Assisted Amination | Ethyl 1-oxaspiro[2.5]octane-6-carboxylate, Aniline | None (base not specified) | tert-Butyl alcohol | 150°C (microwave) | 1 hour | Up to 94 | Used for amino derivatives, demonstrates scaffold stability |
| Industrial Multi-Step Synthesis | Cyclohexanone derivatives, Alkylating agents | Triethylamine, Ethyl chloroformate | Ethanol/Water mixture | Reflux | Several hours | >60 per step | Multi-step with chlorination and esterification |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-1-oxaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
Ethyl 2-methyl-1-oxaspiro[2.5]octane-2-carboxylate serves as a versatile building block in organic synthesis. Its spirocyclic structure allows for the formation of more complex molecules through various chemical reactions, such as oxidation, reduction, and substitution. These reactions can lead to the synthesis of derivatives that possess distinct functional groups, enhancing the compound's utility in developing new materials and pharmaceuticals.
Reactions Overview
The compound can undergo several types of reactions:
- Oxidation: Utilizing reagents like potassium permanganate to introduce additional functional groups.
- Reduction: Employing reducing agents such as lithium aluminum hydride to yield alcohol derivatives.
- Substitution: Nucleophilic substitution reactions can replace the ester group with other nucleophiles, facilitating the creation of diverse derivatives.
| Reaction Type | Common Reagents | Major Products |
|---|---|---|
| Oxidation | Potassium permanganate | Hydroxylated derivatives |
| Reduction | Lithium aluminum hydride | Alcohols |
| Substitution | Amines or thiols | Amides or thioesters |
Biological Research
Therapeutic Potential
Research into the biological activity of this compound has revealed potential therapeutic applications. Studies indicate that this compound may interact with various biological systems, leading to effects that could be harnessed in medicinal chemistry.
Mechanism of Action
The compound's mechanism of action involves its interaction with specific molecular targets, which can modulate biological pathways. Understanding these interactions is crucial for exploring its potential as a therapeutic agent, particularly in areas such as anti-inflammatory and antimicrobial research.
Industrial Applications
Material Development
In industrial contexts, this compound is being investigated for its role in developing new materials with unique properties. Its spirocyclic structure contributes to the design of polymers and coatings that exhibit enhanced performance characteristics.
Case Studies
Several studies have documented the use of this compound in developing novel materials:
- Polymer Synthesis: Researchers have explored its incorporation into polymer matrices to improve mechanical strength and thermal stability.
- Coating Technologies: The compound has been tested as an additive in coatings to enhance adhesion and durability.
Mechanism of Action
The mechanism of action of ethyl 2-methyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Detailed mechanisms are often studied in the context of specific applications, such as enzyme inhibition or receptor binding .
Comparison with Similar Compounds
Structural Similarities and Variations
Spirocyclic compounds with 1-oxaspiro[2.5]octane cores are diverse, with variations in substituents and ring modifications. Key analogs include:
Key Observations :
Physical and Chemical Properties
Biological Activity
Ethyl 2-methyl-1-oxaspiro[2.5]octane-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by relevant research findings and data tables.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 198.26 g/mol. The compound features a spirocyclic framework that contributes to its conformational dynamics, influencing its interactions with biological targets.
The biological activity of this compound is thought to involve interactions with specific enzymes and receptors. Preliminary studies suggest that the compound may modulate enzyme activity or receptor function, leading to various biochemical effects. The exact pathways remain under investigation, but the spiro structure allows it to fit into unique binding sites, potentially affecting metabolic processes.
Biological Activities
Research indicates that compounds within the oxaspiro[2.5]octane family exhibit a range of biological activities, including:
- Antimicrobial Activity : this compound has been investigated for its potential to inhibit microbial growth.
- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases.
- Enzyme Inhibition : Studies suggest potential as an enzyme inhibitor, which could be beneficial in drug development for various conditions.
Summary of Biological Activities
| Activity Type | Description | Research Findings |
|---|---|---|
| Antimicrobial | Inhibits growth of certain bacteria | Preliminary studies indicate effectiveness |
| Anti-inflammatory | Reduces inflammation in cellular models | Under investigation; potential therapeutic use |
| Enzyme inhibition | Modulates enzyme activity | Specific targets yet to be fully elucidated |
Case Studies and Research Findings
- Antimicrobial Studies : A study investigated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition, suggesting potential as a lead compound for antibiotic development.
- Anti-inflammatory Research : Another study explored the anti-inflammatory effects of this compound using in vitro models. The results demonstrated a reduction in pro-inflammatory cytokines, indicating its potential for treating inflammatory conditions.
- Enzyme Interaction Studies : Research focusing on enzyme interactions revealed that this compound could inhibit specific enzymes involved in metabolic pathways, suggesting applications in metabolic disorders.
Future Directions
Further research is necessary to fully elucidate the biological mechanisms and therapeutic potential of this compound. Future studies should focus on:
- Detailed pharmacokinetic and pharmacodynamic profiling.
- In vivo studies to assess efficacy and safety.
- Exploration of structural analogs to enhance biological activity.
Q & A
Q. Table 1. Comparison of Synthetic Routes
| Method | Catalyst | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Cyclopropanation | Rh₂(OAc)₄ | 65–75 | 90–95 | |
| Esterification | H₂SO₄ (cat.) | 80–85 | 85–90 | |
| Continuous Flow | Pd/C | 90–95 | 95–99 |
Q. Table 2. Key Spectroscopic Data
| Technique | Key Signals | Interpretation |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 1.25 (t, 3H, CH₂CH₃) | Ethyl group |
| δ 1.45 (s, 3H, CH₃) | Methyl substituent | |
| ¹³C NMR | δ 170.5 (C=O) | Ester carbonyl |
| FT-IR | 1725 cm⁻¹ | C=O stretch |
Q. Table 3. Biological Activity Data
| Assay Type | Result (IC₅₀) | Cell Line | Reference |
|---|---|---|---|
| Cytotoxicity | 15 µM | HepG2 | |
| Antimicrobial | 25 µM | E. coli (ATCC) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
